Journal Name:Nanoscale Research Letters
Journal ISSN:1931-7573
IF:5.418
Journal Website:https://nanoscalereslett.springeropen.com/
Year of Origin:2006
Publisher:Springer Nature
Number of Articles Per Year:388
Publishing Cycle:Monthly
OA or Not:Yes
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-05-18 , DOI:
10.1021/acs.jnatprod.3c00114
Seven previously undescribed diterpenoids, tinocrisposides A–D (1–4) and borapetic acids A (5), B (6), and C (7), together with 16 known compounds, were isolated from the stem of Tinospora crispa (Menispermaceae). The structures of the new isolates were elucidated by spectroscopic and chemical methods. The β-cell protective effect of the tested compounds was examined on insulin-secreting BRIN-BD11 cells under dexamethasone treatment. Diterpene glycosides 12, 14–16, and 18 presented a substantial protective effect on BRIN-BD11 cells treated with dexamethasone in a dose-dependent manner. Compounds 4 and 17 with two sugar moieties exhibited clear protective effects on β-cells.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-06-05 , DOI:
10.1021/acs.jnatprod.3c00078
In this overview the literature on benzo[j]fluoranthene-derived toxins produced by fungi is discussed with a view on isolation, structure, biological activities, biosynthesis, and total syntheses of the natural products. This class of compounds consists until now of 33 naturally occurring compounds, where 25 are chiral and eight contain no stereogenic centers. The relative configuration of xylarenol was clarified by comparison of experimental and calculated ECD spectra, and absolute configurations of four toxins were corrected. The compounds show various biological activities including antibiotic and cytotoxic properties.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-06-05 , DOI:
10.1021/acs.jnatprod.3c00283
Xanthoquinodins make up a distinctive class of xanthone-anthraquinone heterodimers reported as secondary metabolites from several fungal species. Through a collaborative multi-institutional screening program, a fungal extract prepared from a Trichocladium sp. was identified that exhibited strong inhibitory effects against several human pathogens (Mycoplasma genitalium, Plasmodium falciparum, Cryptosporidium parvum, and Trichomonas vaginalis). This report focuses on one of the unique samples that exhibited a desirable combination of biological effects: namely, it inhibited all four test pathogens and demonstrated low levels of toxicity toward HepG2 (human liver) cells. Fractionation and purification of the bioactive components and their congeners led to the identification of six new compounds [xanthoquinodins NPDG A1-A5 (1–5) and B1 (6)] as well as several previously reported natural products (7–14). The chemical structures of 1–14 were determined based on interpretation of their 1D and 2D NMR, HRESIMS, and electronic circular dichroism (ECD) data. Biological testing of the purified metabolites revealed that they possessed widely varying levels of inhibitory activity against a panel of human pathogens. Xanthoquinodins A1 (7) and A2 (8) exhibited the most promising broad-spectrum inhibitory effects against M. genitalium (EC50 values: 0.13 and 0.12 μM, respectively), C. parvum (EC50 values: 5.2 and 3.5 μM, respectively), T. vaginalis (EC50 values: 3.9 and 6.8 μM, respectively), and P. falciparum (EC50 values: 0.29 and 0.50 μM, respectively) with no cytotoxicity detected at the highest concentration tested (HepG2 EC50 > 25 μM).
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jnatprod.3c00200
In our ongoing study of fungal bioactive natural products, 12 previously undescribed triquinane sesquiterpene glycosides, namely, antrodizonatins A–L (1–12), and four known compounds (13–16) have been obtained from the fermentation of the basidiomycete Antrodiella zonata. The structures were established unambiguously via extensive spectroscopic analysis and theoretical calculations of electronic circular dichroism spectra. This is the first report of triquinane sesquiterpene glycosides. Compounds 1, 5, and 12 displayed antibacterial activity against Staphylococcus aureus with MIC50 values of 35, 34, and 69 μM, respectively.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-05-31 , DOI:
10.1021/acs.jnatprod.3c00249
Aurones are a small subgroup of flavonoids in which the basic C6–C3–C6 skeleton is arranged as (Z)-2-benzylidenebenzofuran-3(2H)-one. These compounds are structural isomers of flavones and flavonols, natural products reported as potent inhibitors of SARS-CoV-2 replication. Herein, we report the design, synthesis, and anti-SARS-CoV-2 activity of a series of 25 aurones bearing different oxygenated groups (OH, OCH3, OCH2OCH3, OCH2O, OCF2H, and OCH2C6H4R) at the A- and/or B-rings using cell-based screening assays. We observed that 12 of the 25 compounds exhibit EC50 < 3 μM (8e, 8h, 8j, 8k, 8l, 8m, 8p, 8q, 8r, 8w, 8x, and 8y), of which five presented EC50 < 1 μM (8h, 8m, 8p, 8q, and 8w) without evident cytotoxic effect in Calu-3 cells. The substitution of the A- and/or B-ring with OCH3, OCH2OCH3, and OCF2H groups seems beneficial for the antiviral activity, while the corresponding phenolic derivatives showed a significant decrease in the anti-SARS-CoV-2 activity. The most potent compound of the series, aurone 8q (EC50 = 0.4 μM, SI = 2441.3), is 2 to 3 times more effective than the polyphenolic flavonoids myricetin (2) and baicalein (1), respectively. Investigation of the five more active compounds as inhibitors of SARS-CoV-2 3CLpro based on molecular dynamic calculations suggested that these aurones should detach from the active site of 3CLpro, and, probably, they could bind to another SARS-CoV-2 protein target (either receptor or enzyme).
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-05-27 , DOI:
10.1021/acs.jnatprod.3c00125
Colorectal cancer (CRC) is an exceptionally deadly disease, whereas effective therapeutic drugs for CRC have declined over the past few decades. Natural products have become a reliable source of anticancer drugs. Previously we isolated an alkaloid named (−)-N-hydroxyapiosporamide (NHAP), which exerts potent antitumor effects, but its effect and mechanism in CRC remain unclear. This study aimed to reveal the antitumor target of NHAP and identify NHAP as a promising lead compound for CRC. Various biochemical methods and animal models were used to investigate the antitumor effect and molecular mechanism for NHAP. These results showed that NHAP exhibited potent cytotoxicity, induced both apoptosis and autophagic cell death of CRC cells, and inhibited the NF-κB signaling pathway by blocking the interaction of the TAK1–TRAF6 complex. NHAP also markedly inhibited CRC tumor growth in vivo without obvious toxicities and possessed good pharmacokinetic characteristics. These findings identify, for the first time, that NHAP is an NF-κB inhibitor with potent antitumor activity in vitro and in vivo. This study clarifies the antitumor target of NHAP against CRC, which will contribute to the future development of NHAP as a novel therapeutic lead compound for CRC.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-06-27 , DOI:
10.1021/acs.jnatprod.3c00287
Repetitive isolation of known compounds remains a major challenge in natural-product-based drug discovery. LC-MS/MS-based molecular networking has become a highly efficient strategy for the discovery of new natural products from complex mixtures. Herein, we report a molecular networking-guided isolation procedure, which resulted in the discovery of seven new cyclopentapeptides, namely, pseudoviridinutans A–F (1–7), from the marine-derived fungus Aspergillus pseudoviridinutans TW58-5. Compounds 1–7 feature a rare amino acid moiety, O,β-dimethyltyrosine, observed for the first time from a marine-derived fungus. The planar structures of 1–7 were elucidated by detailed analyses of IR, UV, HR ESI-Q-TOF MS, and 1D and 2D NMR spectroscopic data. Meanwhile, their absolute configurations were determined through a combination of Marfey’s method and X-ray diffraction. Subsequent bioassay revealed the anti-inflammation potential of 1–7, especially 6, which inhibited the production of nitric oxide (NO), a vital inflammatory mediator, in LPS-induced murine macrophage RAW264.7 cells by regulating the expression level of NLRP3 and iNOS.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-06-15 , DOI:
10.1021/acs.jnatprod.3c00127
Cyanogripeptides A–C (1–3), three new cyclolipopeptides with unusual β-methyl-leucine residues, were identified from an Actinoalloteichus cyanogriseus LHW52806 using an LC-MS-guided strategy. The structures of compounds 1–3 were elucidated by 1D/2D NMR, HR-MS/MS, and the advanced Marfey’s method. The absolute configuration of the β-methyl-leucine residue was determined by a combination of stereoselective biosynthesis of (2S,3R)-β-methyl-leucine, racemization to its epimer (2R,3R)-β-methyl-leucine, and the advanced Marfey’s method. The biosynthetic pathway of cyanogripeptides was deduced by analyzing the genome of A. cyanogriseus LHW52806. Compound 3 exhibited antibacterial activity against Helicobacter pylori G27, Helicobacter pylori 26695, and Mycolicibacterium smegmatis ATCC607 with MIC values of 32 μg/mL.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-06-12 , DOI:
10.1021/acs.jnatprod.2c01068
Fungal metabolites represent an underutilized resource in the development of novel anticancer drugs. This review will focus on the promising fungal nephrotoxin orellanine, found in mushrooms including Cortinarius orellanus (Fools webcap). Emphasis will be placed on its historical significance, structural features, and associated toxicomechanics. Chromatographic methods for analysis of the compound and its metabolites, its synthesis, and chemotherapeutic potential are also discussed. Although orellanine’s exceptional selectivity for proximal tubular cells is well documented, the mechanics of its toxicity in kidney tissue remains disputed. Here, the most commonly proposed hypotheses are detailed in the context of the molecule’s structure, the symptoms seen following ingestion, and its characteristic prolonged latency period. Chromatographic analysis of orellanine and its related substances remains challenging, while biological evaluation of the compound is complicated by uncertainty regarding the role of active metabolites. This has limited efforts to structurally refine the molecule; despite numerous established methods for its synthesis, there is minimal published material on how orellanine’s structure might be optimized for therapeutic use. Despite these obstacles, orellanine has generated promising data in preclinical studies of metastatic clear cell renal cell carcinoma, leading to the early 2022 announcement of phase I/II trials in humans.
Nanoscale Research Letters ( IF 5.418 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jnatprod.3c00199
A Tripterygium wilfordii endophyte, Streptomyces sp. CB04723, was shown to produce an unusually highly reduced cytotoxic cinnamoyl lipid, tripmycin A (1). Structure–activity relationship studies revealed that both the cinnamyl moiety and the saturated fatty acid side chain are indispensable to the over 400-fold cytotoxicity improvement of 1 against the triple-negative breast cancer cell line MDA-MB-231 compared to 5-(2-methylphenyl)-4-pentenoic acid (2). Bioinformatical analysis, gene inactivation, and overexpression revealed that Hxs15 most likely acted as an enoyl reductase and was involved with the side chain reduction of 1, which provides a new insight into the biosynthesis of cinnamoyl lipids.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.80 | 81 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/narl/default.aspx
- Submission Guidelines
- https://nanoscalereslett.springeropen.com/submission-guidelines
- Collection Carrier
- 开放获取期刊,可发表原创型研究,通讯及综述等类型文章